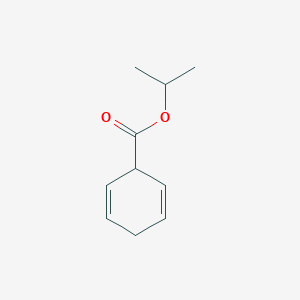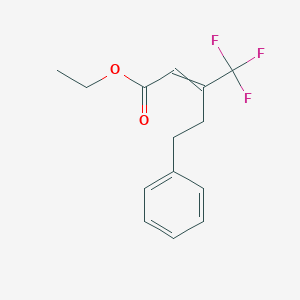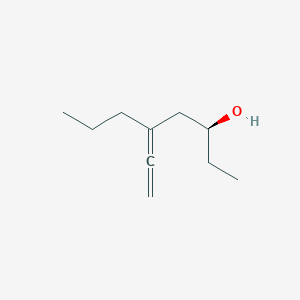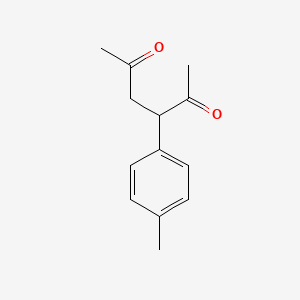![molecular formula C12H22 B14226018 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane CAS No. 821771-26-0](/img/structure/B14226018.png)
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(propan-2-yl)bicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes two isopropyl groups attached to a bicyclo[310]hexane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with cyclopropylanilines in the presence of an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
科学的研究の応用
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing bioactive molecules.
Materials Science: Its bicyclic framework can be used in the development of new materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane involves its interaction with molecular targets through its bicyclic structure. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in medicinal chemistry.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to various frameworks.
Uniqueness
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of two isopropyl groups, which confer distinct chemical and physical properties compared to other bicyclic compounds.
特性
CAS番号 |
821771-26-0 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
1,4-di(propan-2-yl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H22/c1-8(2)10-5-6-12(9(3)4)7-11(10)12/h8-11H,5-7H2,1-4H3 |
InChIキー |
XXOSTWOXLJFWBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC2(C1C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)

![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)


![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)


![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)



![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
